molecular formula C16H17NO4 B2544838 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide CAS No. 1448072-57-8

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide

Cat. No.: B2544838
CAS No.: 1448072-57-8
M. Wt: 287.315
InChI Key: FJEZZIDCOONWIJ-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide is a synthetic small molecule featuring a 1,3-benzodioxole core, a key structural motif found in compounds with significant research potential . Compounds based on the 1,3-benzodioxole scaffold, particularly those with a similar alkyne-linked ether chain, are of high interest in chemical biology and agrochemical research . Research on analogous structures indicates that such molecules can function as novel plant growth regulators. For instance, certain 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists that promote primary root growth in plants by enhancing root-related signaling responses . The mechanism is believed to involve binding to the auxin receptor TIR1 (Transport Inhibitor Response 1), which triggers a downstream transcriptional cascade and enhances the auxin response, leading to improved root system establishment . Furthermore, structurally related 1,3-benzodioxole derivatives have been successfully utilized in the development of sensitive electrochemical sensors for the detection of toxic heavy metal ions, showcasing the versatility of this chemical scaffold in materials science and analytical chemistry applications . This product is intended for research purposes in chemical biology and agrochemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-2-3-6-16(18)17-9-4-5-10-19-13-7-8-14-15(11-13)21-12-20-14/h2,7-8,11H,1,3,6,9-10,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEZZIDCOONWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide typically involves the following steps:

Chemical Reactions Analysis

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, leading to its broad spectrum of biological activities. The compound’s effects are mediated through its ability to modulate cellular signaling pathways, including those involved in cell proliferation, apoptosis, and oxidative stress .

Comparison with Similar Compounds

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide can be compared with other similar compounds, such as:

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C23H19NO5
  • Molecular Weight : 389.4 g/mol
  • CAS Number : 1448061-19-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety is known for engaging in π-π interactions with aromatic residues in proteins, which can influence various biochemical pathways. Additionally, the but-2-yn-1-yl linker enhances the flexibility and spatial orientation of the molecule, potentially allowing for better binding to target enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar structural characteristics have shown significant cytotoxicity against various cancer cell lines. In vitro assays have demonstrated that certain benzodioxole derivatives possess IC50 values lower than 10 µM against multiple human cancer cell lines, suggesting strong antiproliferative effects .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A0.3Breast Cancer
Compound B1.5Lung Cancer
Compound C6.0Colon Cancer
This compoundTBDTBD

Antidiabetic Activity

In addition to its anticancer properties, research on benzodioxole derivatives has also indicated potential antidiabetic effects. For example, certain derivatives have been shown to inhibit α-amylase activity with IC50 values as low as 0.68 µM, demonstrating their ability to modulate carbohydrate metabolism effectively . This suggests that this compound could be explored for its potential in managing diabetes.

Table 2: α-Amylase Inhibition by Benzodioxole Derivatives

Compound NameIC50 (µM)
Compound D0.85
Compound E0.68
This compoundTBD

Case Studies

Several case studies have examined the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of benzodioxole derivatives on eight human cancer cell lines. The results indicated that several compounds exhibited promising cytotoxic activity with IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin .
  • In Vivo Antidiabetic Effects : Another investigation involved testing a related compound in a streptozotocin-induced diabetic mouse model. The compound effectively reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration, showcasing its potential utility in diabetes management .

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